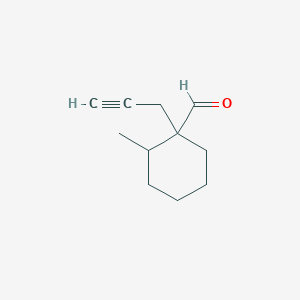

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde

Description

2-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is a cyclohexane carbaldehyde derivative featuring a methyl group at the 2-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol . The compound’s structure combines the steric and electronic effects of the cyclohexane ring, the electron-withdrawing aldehyde group, and the reactive alkyne moiety.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-methyl-1-prop-2-ynylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C11H16O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h1,9-10H,4-8H2,2H3 |

InChI Key |

JQCCURTWGRXZLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(CC#C)C=O |

Origin of Product |

United States |

Preparation Methods

Method A: Alkylation of Cyclohexanone Derivatives Followed by Oxidation

Step 1: Synthesis of Methyl-Substituted Cyclohexanone

- Starting from cyclohexanone, methylation can be achieved via Friedel–Crafts alkylation or direct methylation using methyl iodide or methyl magnesium bromide (Grignard reagent) under controlled conditions.

Step 2: Alkynylation at the 1-Position

- The methylated cyclohexanone undergoes enolate formation using a base such as potassium tert-butoxide, followed by alkynylation with a suitable alkynyl halide (e.g., propargyl bromide).

Step 3: Oxidation to Aldehyde

- The resulting alcohol or secondary carbon can be selectively oxidized to the aldehyde using PCC (Pyridinium chlorochromate) or Swern oxidation .

- Well-established protocols.

- High regioselectivity with proper control.

- Requires multiple steps with purification at each stage.

Method B: Cyclohexene Ring Functionalization via Radical or Cationic Addition

Step 1: Formation of Cyclohexene Intermediate

- Starting from cyclohexene derivatives, functional groups are introduced via radical addition or electrophilic substitution .

Step 2: Introduction of the Prop-2-yn-1-yl Group

- This can be achieved through Sonogashira coupling of a cyclohexene halide with a terminal alkyne, such as propyne, under palladium catalysis.

Step 3: Ring Closure and Oxidation

- The cyclohexene derivative is then cyclized or oxidized to form the aldehyde at the desired position.

- Suitable for late-stage functionalization.

- Good control over regioselectivity.

- Requires sophisticated catalysis.

Method C: Direct Functionalization via Metal-Catalyzed Coupling

Step 1: Preparation of a Suitable Cyclohexane Precursor

- Use of cyclohexane derivatives bearing reactive sites (e.g., halides).

Step 2: Coupling with Propargyl Derivatives

- Employ Sonogashira or Glaser coupling reactions to attach the prop-2-yn-1-yl group directly to the cyclohexane ring.

Step 3: Oxidation to Aldehyde

- Oxidize the primary alcohol or suitable precursor to the aldehyde using PCC or Dess–Martin periodinane .

- Efficient for complex molecule assembly.

- High yield potential.

- Sensitive to reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Typical Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Cyclohexanone derivatives | Alkylation, Alkynylation, Oxidation | Methyl iodide, Propargyl bromide, PCC | High regioselectivity, Established protocols | Multi-step, Purification needed |

| B | Cyclohexene derivatives | Radical addition, Sonogashira coupling | Radical initiators, Pd catalysts | Late-stage functionalization | Requires specialized catalysis |

| C | Halogenated cyclohexanes | Metal-catalyzed coupling, Oxidation | Pd catalysts, PCC, Dess–Martin | Efficient, high-yield potential | Sensitive conditions |

Critical Insights and Research Findings

- Recent advances in metal-catalyzed cross-coupling reactions, such as Sonogashira, have significantly improved the efficiency of attaching alkynyl groups to cyclic systems, as evidenced by recent literature on aromatic and aliphatic alkynylations (see references,).

- Oxidation techniques like PCC and Dess–Martin periodinane are preferred for their mild conditions and high selectivity in converting secondary alcohols to aldehydes, which is crucial for obtaining the target compound without over-oxidation.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for optimizing yields and minimizing side reactions, especially when working with sensitive alkynyl intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carboxylic acid

Reduction: 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(prop-2-YN-1-YL)cyclohexane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the propynyl group can undergo various types of addition and substitution reactions. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

- Substituent : Methylpropenyl (alkene group) at the 1-position.

- Molecular Formula : C₁₁H₁₈O; Molecular Weight : 166.26 g/mol .

- Key Differences: The alkene group in this compound contrasts with the alkyne in the target molecule, leading to divergent reactivity (e.g., susceptibility to hydrogenation vs. click chemistry).

4-Propan-2-ylcyclohexane-1-carbaldehyde

1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde

4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde

- Substituent : Propargyl group at 1-position and methyl at 4-position (positional isomer of the target compound).

- Molecular Formula : C₁₁H₁₆O; Molecular Weight : 164.24 g/mol .

- Key Differences :

- Positional isomerism alters steric interactions and ring conformation, which may influence crystallization behavior and intermolecular interactions.

Physical and Chemical Properties

Biological Activity

2-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclohexane ring, a methyl group, and an alkyne functional group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its biological activity.

- Molecular Formula : C11H16O

- Molecular Weight : 164.24 g/mol

- Structural Characteristics : The compound features a cyclohexane ring with a prop-2-yn-1-yl group and an aldehyde functional group, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 2-Methyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde may possess various biological activities, including antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of alkynyl compounds have been reported to inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study : In a recent study, alkynyl compounds were evaluated for their activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

The biological activity of 2-Methyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde can be attributed to several mechanisms:

- Nucleophilic Attack : The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with various biological macromolecules.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key metabolic enzymes, such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic regulation .

- Cell Membrane Disruption : The hydrophobic nature of the cyclohexane ring allows for integration into lipid membranes, potentially leading to increased permeability and cell lysis.

Applications in Drug Development

Given its promising biological activities, 2-Methyl-1-(prop-2-yn-1-y)cyclohexane-1-carbaldehyde is being explored as a lead compound in drug discovery:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde, and how do they compare in efficiency?

- Methodological Answer :

- Oxidative Methods : The aldehyde group can be introduced via oxidation of a corresponding alcohol precursor. For example, KMnO4-Ce(IV) or K2Cr2O7−H2SO4 systems in acetonitrile or aqueous acidic conditions can oxidize primary alcohols to aldehydes (analogous to methods for 4-Methoxycyclohexane-1-carbaldehyde) .

- Cross-Coupling : The propiolic (prop-2-yn-1-yl) group can be introduced via Sonogashira coupling. A PdCl2(PPh3)2/CuI catalyst system in THF with a terminal alkyne (e.g., tert-butyl prop-2-yn-1-ylcarbamate) enables C–C bond formation at the cyclohexane ring (similar to steps in a 2021 patent application) .

- Comparison : Oxidative methods are cost-effective but may require stringent control to avoid over-oxidation. Cross-coupling offers regioselectivity but demands inert conditions and specialized catalysts.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : The aldehyde proton (δ 9.5–10.5 ppm) and alkyne C≡CH signal (sharp singlet near δ 2.5–3.5 ppm) are diagnostic. Cyclohexane ring protons show characteristic coupling patterns in ¹H and ¹³C NMR .

- X-ray Crystallography : Single-crystal analysis with SHELXL software (e.g., SHELX-2015) resolves stereochemistry and confirms spatial arrangement. Refinement protocols include anisotropic displacement parameters and twin correction for high-precision results .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Aldehyde Hazards : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors (similar to GHS precautions for aldehydes and alkynes) .

- Alkyne Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) due to risk of exothermic reactions. Store under inert gas (N2/Ar) to stabilize the alkyne moiety .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexane ring and methyl group influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C2 and cyclohexane chair conformation restrict access to the aldehyde and alkyne groups. Computational modeling (DFT or MD simulations) predicts reduced reactivity in Diels-Alder reactions compared to less-hindered analogs.

- Experimental Validation : Kinetic studies under controlled conditions (e.g., Huisgen cycloaddition with azides) quantify reaction rates. Compare yields with/without steric modifiers (e.g., substituent removal) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, solvent dryness) across studies. For example, Pd catalyst activity varies with ligand (PPh3 vs. dppf) and solvent (THF vs. DMF) .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-oxidized aldehydes or alkyne oligomers). Optimize quenching protocols (e.g., rapid cooling post-reaction) to minimize degradation .

Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Compute electrostatic potential maps (e.g., using Gaussian 16) to identify electrophilic sites. The aldehyde carbon and alkyne terminus are primary targets, but methyl/cyclohexane groups may direct nucleophiles via steric/electronic effects.

- MD Simulations : Simulate solvent interactions (e.g., in acetonitrile or DMSO) to assess solvation effects on reactivity. Compare with experimental results from SN2 or Grignard reactions .

Q. What role does this compound play in synthesizing bioactive pyrrolo[2,3-d]pyrimidine derivatives?

- Methodological Answer :

- Intermediate Utility : The aldehyde group facilitates condensation with amines (e.g., in Step 4 of a 2021 patent, forming tert-butyl((2-chloro-7-(1-formylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl)carbamate).

- Mechanistic Insight : The cyclohexane ring stabilizes transition states during cyclization, as confirmed by kinetic isotope effects (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.